molecular formula C6H10O7 B1263856 3-dehydro-D-gluconic acid

3-dehydro-D-gluconic acid

Cat. No.: B1263856
M. Wt: 194.14 g/mol
InChI Key: WTAHRPBPWHCMHW-PAKKCRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This structural modification distinguishes it from gluconic acid, which is a linear six-carbon polyhydroxy acid derived from glucose oxidation . While gluconic acid is widely produced microbially (e.g., via Aspergillus niger or Gluconobacter species), 3-dehydro-D-gluconic acid is likely synthesized through further enzymatic oxidation or chemical modification. Its applications remain less documented compared to its parent compound but may include roles in specialty chemical synthesis or biochemical research .

Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3-,5-/m1/s1

InChI Key

WTAHRPBPWHCMHW-PAKKCRSFSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)[C@H](C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)C(C(=O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 3-dehydro-D-gluconic acid and related compounds:

Compound Name Molecular Formula Key Functional Groups Oxidation State Applications
This compound C₆H₁₀O₇ C3 ketone, hydroxyl groups Oxidized Research, chemical intermediates
D-Gluconic acid (CASRN 526-95-4) C₆H₁₂O₇ All hydroxyl groups, carboxyl group Reduced Food additives, pharmaceuticals
Sodium gluconate (CASRN 527-07-1) C₆H₁₁NaO₇ Sodium salt of gluconic acid Ionic form Chelating agent, concrete additive
3-Deoxy-D-glucose C₆H₁₂O₅ C3 deoxy, hydroxyl groups Reduced Glycolysis inhibitor, research
2-Deoxy-3-ketogluconate C₆H₁₀O₆ C2 deoxy, C3 ketone Oxidized Metabolic intermediates in bacteria

Key Observations :

  • Derivatives : Sodium gluconate, a salt derivative, exhibits enhanced solubility and chelation properties, making it industrially valuable .
  • Deoxy Analogs : 3-Deoxy-D-glucose lacks a hydroxyl group at C3, reducing its polarity and enabling membrane permeability for glycolysis inhibition studies .
Physicochemical Properties
  • Solubility : this compound is expected to have lower aqueous solubility than gluconic acid due to the ketone group reducing hydrophilicity. Sodium gluconate, by contrast, is highly water-soluble (>500 g/L) .
  • Thermal Stability : The ketone group in this compound may reduce thermal stability compared to gluconic acid, which is stable under mild processing conditions .
Toxicity and Environmental Impact
  • Sodium Gluconate : Demonstrates low bioaccumulation (BCF < 100) and negligible developmental toxicity in regulatory studies .

Q & A

Basic Research Questions

Q. How can 3-dehydro-D-gluconic acid be reliably distinguished from structurally similar gluconate derivatives (e.g., D-gluconic acid or glucono-delta-lactone) in analytical workflows?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify isomers based on retention times and fragmentation patterns. For example, glucono-delta-lactone (CASRN 90-80-2) can be differentiated via its lactone ring structure using nuclear magnetic resonance (NMR) spectroscopy . Enzymatic assays with specific dehydrogenases (e.g., gluconate dehydrogenase) may also enhance specificity, as demonstrated in biosensor designs for gluconic acid detection .

Q. What are the critical physicochemical properties of this compound that influence its stability in experimental conditions?

  • Methodological Answer : Key properties include pH-dependent stability, susceptibility to oxidation, and thermal degradation thresholds. Refer to analog data from the U.S. EPA's hazard assessments for gluconates, which highlight pH stability ranges (e.g., D-gluconic acid is stable at pH 3–7) and degradation products under oxidative conditions . Pre-experimental stability tests using accelerated aging studies (e.g., 40°C/75% relative humidity) are recommended to validate storage protocols.

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Amperometric biosensors co-immobilized with gluconate dehydrogenase (GADH) and mediators like tetrathiafulvalene (TTF) offer high sensitivity (detection limits ~10⁻⁷ M) in complex fluids such as serum or fermentation broths . Alternatively, colorimetric enzymatic assay kits (e.g., D-Glucuronic Acid Assay Kit, K-URONIC) can be adapted with validation steps to confirm cross-reactivity .

Advanced Research Questions

Q. How should researchers address contradictory data on the environmental persistence of this compound compared to its analogs?

  • Methodological Answer : Conduct comparative degradation studies using EPA-recommended analogs (e.g., sodium gluconate, calcium gluconate) under standardized OECD test guidelines. Analyze discrepancies via high-resolution mass spectrometry to identify transformation products and quantify half-lives in soil/water systems . Data reconciliation should account for variables like microbial activity and redox conditions.

Q. What experimental design strategies are effective for elucidating the metabolic pathways of this compound in microbial systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose tracers) to track carbon flux in microbial cultures. Combine metabolomics (LC-MS/MS) with gene knockout models to identify rate-limiting enzymes (e.g., dehydrogenases). Cross-reference with genomic databases (e.g., KEGG) to map putative pathways, as done for D-gluconic acid catabolism in Gluconobacter spp. .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity for in vitro studies?

  • Methodological Answer : Employ catalytic oxidation of D-gluconic acid using TEMPO/NaClO₂ systems, monitoring reaction kinetics via real-time pH and oxygen consumption metrics. Purify via ion-exchange chromatography, referencing EPA analog synthesis protocols for gluconate salts . Validate purity using dual-detection HPLC (UV/RI) and compare against commercial reference standards .

Q. What computational approaches are recommended for predicting the ecotoxicological effects of this compound when experimental data are limited?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models trained on EPA’s gluconate cluster data (e.g., sodium glucoheptonate, potassium gluconate) to estimate acute aquatic toxicity (LC₅₀) and bioaccumulation potential. Validate predictions with Daphnia magna acute toxicity assays .

Methodological Guidance

  • Data Gap Mitigation : For endpoints lacking direct data (e.g., developmental toxicity), apply read-across strategies using EPA-designated analogs (e.g., calcium gluconate, CASRN 299-28-5) after validating structural and functional similarity .
  • Interference Management : In biosensor applications, pre-treat samples with chelating agents (e.g., EDTA) to mitigate interference from metal ions, as demonstrated in wine and must analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-dehydro-D-gluconic acid
Reactant of Route 2
3-dehydro-D-gluconic acid

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